molecular formula C17H16N2O2S2 B12806976 Acridine, 4,9-bis(ethylthio)-1-nitro- CAS No. 128093-92-5

Acridine, 4,9-bis(ethylthio)-1-nitro-

Cat. No.: B12806976
CAS No.: 128093-92-5
M. Wt: 344.5 g/mol
InChI Key: NVHKKDFBUAXEPP-UHFFFAOYSA-N
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Description

Acridine, 4,9-bis(ethylthio)-1-nitro- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their diverse applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. The addition of ethylthio and nitro groups to the acridine core enhances its chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 4,9-bis(ethylthio)-1-nitro- typically involves the nitration of acridine followed by the introduction of ethylthio groups. One common method includes:

    Nitration: Acridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Thioether Formation: The nitrated acridine is then reacted with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the ethylthio groups at the 4 and 9 positions.

Industrial Production Methods

Industrial production of acridine, 4,9-bis(ethylthio)-1-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethylthio (-S-C₂H₅) groups undergo selective oxidation to form sulfoxides or sulfones. This reactivity aligns with established thioether oxidation mechanisms:

Reagent/Conditions Product Experimental Notes
H₂O₂ (30%, acidic medium)4,9-bis(ethylsulfinyl)-1-nitroacridinePartial oxidation at 50°C (4 hr)
mCPBA (1.2 eq, CH₂Cl₂, 0°C)4,9-bis(ethylsulfonyl)-1-nitroacridineComplete oxidation after 12 hr

Mechanistic Insight : Sulfur's lone electron pairs facilitate nucleophilic attack on peroxides, forming intermediate sulfoxides that further oxidize to sulfones under stronger conditions.

Reduction Reactions

The nitro (-NO₂) group at position 1 is reduced to an amine (-NH₂) under acidic or catalytic conditions:

Reagent/Conditions Product Key Observations
SnCl₂/HCl (reflux, 4 hr)1-amino-4,9-bis(ethylthio)acridineYields >80%; retains acridine fluorescence
Fe powder/HOAc (70°C, 6 hr)1-amino-4,9-bis(ethylthio)acridineRequires neutralization for product isolation

Side Reactions : Competing reduction of the acridine ring is suppressed by electron-withdrawing nitro groups, as confirmed by HPLC monitoring .

Nucleophilic Substitution

The nitro group participates in aromatic substitution reactions, particularly under basic conditions:

Nucleophile Conditions Product Efficiency
NH₃ (aq, 100°C)K₂CO₃, DMF, 24 hr1-amino-4,9-bis(ethylthio)acridine65% yield
CH₃ONa (methanol, reflux)48 hr1-methoxy-4,9-bis(ethylthio)acridine42% yield

Kinetics : Second-order rate constants (k₂) for substitution correlate with nucleophile strength (NH₃ > CH₃O⁻) .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

Medium Conditions Degradation Pathway Half-Life
pH < 425°C, aqueous HClNitro group protonation → ring decomposition8.2 hr
pH 9–1125°C, NaOHEthylthio group hydrolysis → thiol formation3.1 hr

Mechanistic Note : Acidic hydrolysis follows first-order kinetics (k = 0.084 hr⁻¹), while alkaline conditions induce competing nucleophilic attack at sulfur .

Comparative Reactivity

Key differences from unsubstituted acridine derivatives:

Reaction Type Acridine 4,9-Bis(ethylthio)-1-nitroacridine
OxidationNo sulfur centersSelective -S-C₂H₅ → -SO/SO₂
ReductionRing reduction dominatesNitro → amine with minimal ring modification
Intercalation CapacityModerateEnhanced due to planar sulfone derivatives

Synthetic Utility

Reaction products serve as intermediates for:

  • Anticancer agents : Amino derivatives show DNA intercalation and topoisomerase-II inhibition (IC₅₀ = 0.03–0.54 μM in leukemia cells)

  • Fluorescent probes : Sulfoxide forms exhibit bathochromic shifts (λem = 510 nm vs. 450 nm for parent)

Scientific Research Applications

Anticancer Activity

Acridine derivatives are well-known for their anticancer properties. Acridine, 4,9-bis(ethylthio)-1-nitro- exhibits significant potential as an anticancer agent through the following mechanisms:

  • DNA Intercalation : This compound can intercalate into DNA strands, disrupting replication and transcription processes. It has been shown to inhibit topoisomerase II activity, an essential enzyme for DNA manipulation during cell division.
  • Induction of Apoptosis : Studies indicate that acridine derivatives can induce apoptosis in cancer cells, particularly those resistant to conventional chemotherapy.
  • Enhanced Efficacy Against Multidrug-Resistant Cells : The compound has demonstrated the ability to sensitize multidrug-resistant cancer cells to standard chemotherapy agents, making it a promising lead compound for further development.

Antimicrobial Properties

Beyond its anticancer applications, acridine, 4,9-bis(ethylthio)-1-nitro- also shows promising antimicrobial activity. The structural characteristics of the compound suggest:

  • Broad Spectrum Activity : Acridine derivatives have been tested against various bacterial strains and have shown efficacy in inhibiting growth .
  • Potential Use Against Resistant Strains : Given the increasing prevalence of antibiotic-resistant bacteria, compounds like acridine, 4,9-bis(ethylthio)-1-nitro- could be vital in developing new antimicrobial therapies.

Comparative Analysis with Other Acridine Derivatives

Compound NameStructure FeaturesBiological Activity
AcridineBasic structure with varying substitutionsAntimicrobial and anticancer
AmsacrineContains an anilino groupAnticancer; DNA intercalator
EthylthioacridineEthylthio substituentAntimicrobial; potential anticancer
9-AnilinoacridineAniline substitution at position 9Anticancer; topoisomerase inhibitor

Acridine, 4,9-bis(ethylthio)-1-nitro- is distinguished by its specific combination of a nitro group and two ethylthio groups at positions 4 and 9. This configuration not only enhances its solubility but also increases its potential reactivity towards biological targets compared to other acridine derivatives.

Case Studies

Several studies have documented the efficacy of acridine derivatives in various applications:

  • In Vitro Studies on Anticancer Activity : Research involving tissue culture models has demonstrated that acridine derivatives can significantly inhibit the growth of neoplastic cells. For instance, experiments using KB cell lines showed marked reductions in cell viability upon treatment with acridine compounds .
  • Antimicrobial Testing : A study examining the antibiotic action of new 9-(ethylthio)acridines found that these compounds exhibited potent activity against multiple bacterial strains. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of acridine, 4,9-bis(ethylthio)-1-nitro- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also generate reactive oxygen species (ROS) upon metabolic activation, contributing to its cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA processing.

Comparison with Similar Compounds

Acridine, 4,9-bis(ethylthio)-1-nitro- can be compared with other acridine derivatives such as:

    Acridine Orange: A well-known fluorescent dye used for staining nucleic acids.

    Acriflavine: An antiseptic and antimicrobial agent.

    9-Aminoacridine: Used as a mutagen and in the study of DNA interactions.

Uniqueness

The presence of both ethylthio and nitro groups in acridine, 4,9-bis(ethylthio)-1-nitro- imparts unique chemical properties, such as enhanced lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. This makes it distinct from other acridine derivatives and valuable for specific research applications.

Properties

CAS No.

128093-92-5

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

4,9-bis(ethylsulfanyl)-1-nitroacridine

InChI

InChI=1S/C17H16N2O2S2/c1-3-22-14-10-9-13(19(20)21)15-16(14)18-12-8-6-5-7-11(12)17(15)23-4-2/h5-10H,3-4H2,1-2H3

InChI Key

NVHKKDFBUAXEPP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C2=C(C3=CC=CC=C3N=C12)SCC)[N+](=O)[O-]

Origin of Product

United States

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